molecular formula C25H22N4O B11698375 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11698375
M. Wt: 394.5 g/mol
InChI Key: HLSBVDZNPMHCSI-YZSQISJMSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H22N4O/c1-29(2)20-14-12-18(13-15-20)17-26-28-25(30)22-16-24(19-8-4-3-5-9-19)27-23-11-7-6-10-21(22)23/h3-17H,1-2H3,(H,28,30)/b26-17+

InChI Key

HLSBVDZNPMHCSI-YZSQISJMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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